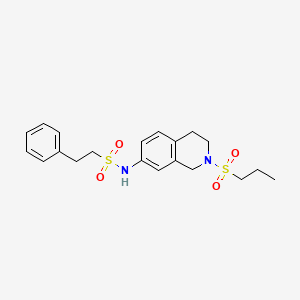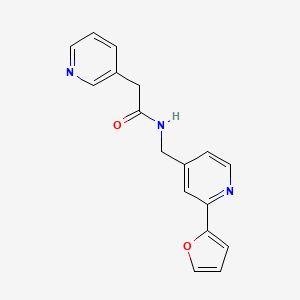![molecular formula C11H15F2NO B2396880 N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide CAS No. 2361657-60-3](/img/structure/B2396880.png)
N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide is a synthetic organic compound with the molecular formula C11H15F2NO. This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of fluorine atoms in the structure enhances its chemical stability and reactivity, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopropane derivative.
Introduction of fluorine atoms: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the prop-2-enamide group: This step involves the reaction of the spirocyclic intermediate with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The spirocyclic structure also contributes to its unique reactivity and stability, allowing it to interact with multiple targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide: Similar structure but with a different position of the fluorine atoms.
N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-ynamide: Similar structure but with an alkyne group instead of an alkene group.
Uniqueness
N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which enhance its chemical stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
N-[(2,2-difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-2-9(15)14-6-8-3-4-10(5-8)7-11(10,12)13/h2,8H,1,3-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCDQUOYRVQNJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC2(C1)CC2(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid](/img/structure/B2396798.png)
![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)



![Methyl 3-[benzyl({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2396808.png)
![2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2396811.png)


![(Z)-ethyl 2-(2-((2-chloro-5-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396815.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396816.png)
![3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2396817.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2396819.png)
